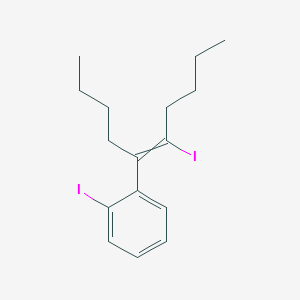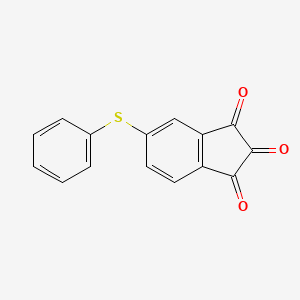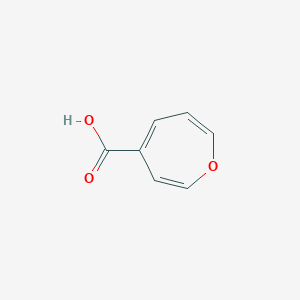
4-Oxepincarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxepincarboxylic acid is an organic compound characterized by the presence of a seven-membered ring containing an oxygen atom and a carboxylic acid functional group. This compound is notable for its unique structure, which includes a combination of ether and carboxylic acid functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Oxepincarboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes . Another method includes the hydrolysis of nitriles, where the nitrile group is converted into a carboxylic acid group . Additionally, the carboxylation of Grignard reagents is a widely used method, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product. The hydrolysis of nitriles and carboxylation of Grignard reagents are also employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Oxepincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid into esters, amides, or acid chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and borane (BH₃) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides, and alcohols for esterification reactions.
Major Products
Oxidation: Produces higher carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms esters, amides, and acid chlorides.
Scientific Research Applications
4-Oxepincarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-Oxepincarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. The ether functionality may also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Formic acid: The simplest carboxylic acid with a single carbon atom.
Acetic acid: A two-carbon carboxylic acid commonly found in vinegar.
Propionic acid: A three-carbon carboxylic acid used as a preservative.
Butyric acid: A four-carbon carboxylic acid with a strong odor.
Uniqueness
4-Oxepincarboxylic acid is unique due to its seven-membered ring structure containing an oxygen atom, which distinguishes it from simpler carboxylic acids. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
500887-58-1 |
|---|---|
Molecular Formula |
C7H6O3 |
Molecular Weight |
138.12 g/mol |
IUPAC Name |
oxepine-4-carboxylic acid |
InChI |
InChI=1S/C7H6O3/c8-7(9)6-2-1-4-10-5-3-6/h1-5H,(H,8,9) |
InChI Key |
QMWWZGBQNZGNGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
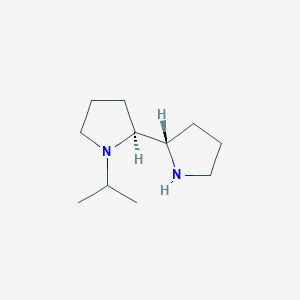
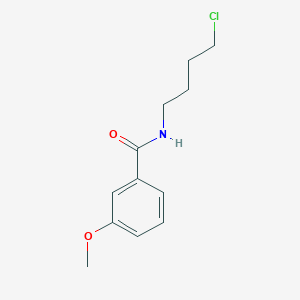
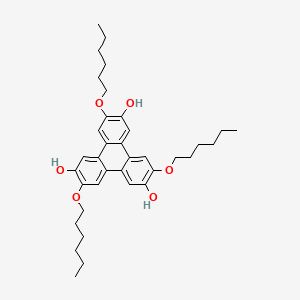
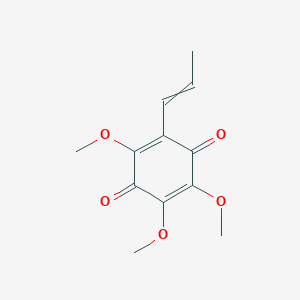
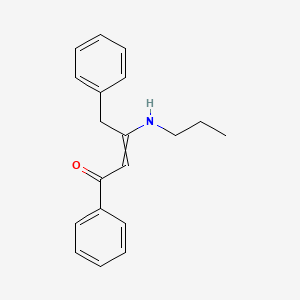
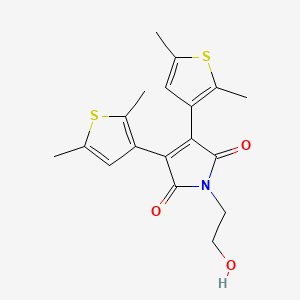
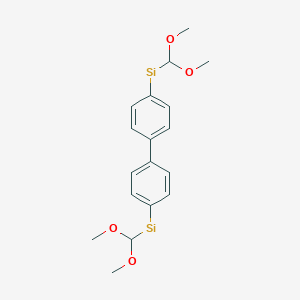
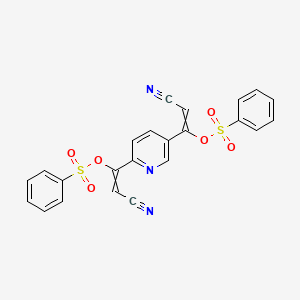
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
